2-Ethoxy-8-methylquinoline

Übersicht

Beschreibung

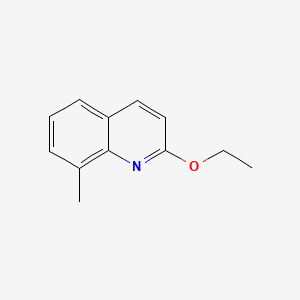

2-Ethoxy-8-methylquinoline is an organic compound with the molecular formula C12H13NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The compound is characterized by an ethoxy group at the second position and a methyl group at the eighth position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethoxy-8-methylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with sodium ethoxide, followed by methylation at the eighth position. Another method includes the use of the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as distillation and recrystallization are employed to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-8-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including 2-ethoxy-8-methylquinoline, exhibit significant anticancer properties. These compounds can modulate cellular pathways and influence metal homeostasis, which is crucial for cancer cell proliferation and survival. For instance, modifications at specific positions on the quinoline ring enhance lipophilicity and biological activity against various cancer cell lines .

Mechanism of Action

The anticancer effects are often attributed to the ability of these compounds to interact with DNA and inhibit topoisomerases—enzymes critical for DNA replication. Studies have shown that 8-hydroxyquinoline derivatives can induce apoptosis in cancer cells by disrupting these processes .

Materials Science

Dye and Pigment Production

this compound serves as a precursor in the synthesis of quinophthalone dyes and pigments. These dyes are characterized by their vibrant colors and thermal stability, making them suitable for various applications in textiles and coatings. The synthesis involves the reaction of this compound with other chemical agents to form complex dye structures .

Analytical Chemistry

Fluorescent Probes

Due to its fluorescent properties, this compound is utilized as a probe in analytical chemistry. It can be employed to detect metal ions through fluorescence quenching mechanisms. This application is particularly useful in environmental monitoring and biomedical diagnostics, where detecting trace amounts of metals is crucial .

Case Study 1: Anticancer Research

A study explored the structure-activity relationship of various quinoline derivatives, including this compound. The results demonstrated that specific substitutions on the quinoline ring significantly enhanced anticancer activity against breast cancer cell lines. The study concluded that optimizing these derivatives could lead to the development of potent anticancer agents .

Case Study 2: Dye Production

In a patent filed for the production of quinophthalone dyes, it was reported that using this compound as a starting material resulted in high yields of dye with excellent colorfastness properties. This application highlights the compound's industrial relevance in producing high-performance materials .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Ethoxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-8-methylquinoline can be compared with other quinoline derivatives such as:

2-Methylquinoline: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

8-Methylquinoline: Lacks the ethoxy group at the second position, leading to different chemical properties.

2-Ethoxyquinoline: Lacks the methyl group at the eighth position, which can influence its overall activity.

The presence of both the ethoxy and methyl groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Biologische Aktivität

2-Ethoxy-8-methylquinoline (C12H13NO) is a compound belonging to the quinoline family, recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13NO

- Molecular Weight : 187.24 g/mol

- CAS Number : 1221793-63-0

Structure

The compound features an ethoxy group at the second position and a methyl group at the eighth position on the quinoline ring, which contributes to its unique biological properties compared to other quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. For instance, derivatives of 8-hydroxyquinoline, closely related in structure, showed effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae with inhibition zones reaching up to 25 mm .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa cells without significant toxicity to normal cells at tested concentrations (0–200 µM) . The mechanism appears to involve the modulation of specific enzymes and pathways associated with cell proliferation and survival.

Case Study: Anticancer Activity

In a study involving various quinoline derivatives, including this compound, researchers found that these compounds inhibited the growth of cancer cells through the activation of apoptotic pathways. The derivatives exhibited lower toxicity against non-cancerous cells, indicating a favorable therapeutic index .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell survival.

- Receptor Modulation : It can bind to receptors involved in cell signaling pathways, influencing cellular responses.

The exact molecular targets remain an area of ongoing research, but preliminary findings suggest a complex interaction with various biochemical pathways.

Comparison with Related Compounds

When compared to similar quinoline derivatives such as 2-Methylquinoline and 8-Methylquinoline, the presence of both ethoxy and methyl groups in this compound enhances its biological activity. The structural variations significantly affect their chemical reactivity and biological efficacy.

Table 2: Comparison of Quinoline Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Methylquinoline | Low | Low |

| 8-Methylquinoline | Moderate | Low |

Eigenschaften

IUPAC Name |

2-ethoxy-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBOAPKGWCCESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682436 | |

| Record name | 2-Ethoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-63-0 | |

| Record name | 2-Ethoxy-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.